Panose

Descripción general

Descripción

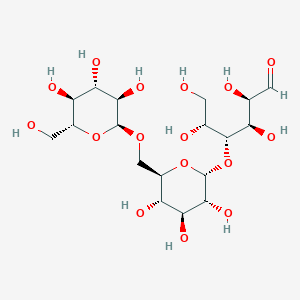

D-Panose es un trisacárido compuesto de tres unidades de glucosa unidas por enlaces glucosídicos α-1,4 y α-1,6. Es un oligosacárido ligeramente dulce y es conocido por su potencial como candidato prebiótico. D-Panose se encuentra en varias fuentes naturales, incluyendo miel y vino de arroz chino .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

D-Panose se puede sintetizar a partir de sacarosa y maltosa a través de la reacción de aceptación de dextransucrasa. Este proceso enzimático implica la transferencia de unidades de glucosa para formar la estructura trisacárida .

Métodos de producción industrial

La producción a gran escala de D-Panose se puede lograr utilizando reactores enzimáticos. Estos reactores utilizan enzimas específicas, como las hidrolasas de pullulano, para convertir sustratos como la sacarosa y la maltosa en D-Panose .

Análisis De Reacciones Químicas

Tipos de reacciones

D-Panose experimenta diversas reacciones químicas, incluyendo glucosilación, oxidación y reducción. Estas reacciones son fundamentales en la química de los carbohidratos y ayudan a comprender el comportamiento de los oligosacáridos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran D-Panose incluyen nanopartículas de óxido de magnesio para espectrometría de masas de tiempo de vuelo con desorción láser asistida por superficie (SALDI-MS) e hidróxido de sodio/acetato de sodio para cromatografía de iones .

Principales productos formados

Los principales productos formados a partir de las reacciones de D-Panose dependen de las condiciones específicas de la reacción. Por ejemplo, las reacciones de glucosilación pueden conducir a la formación de varios glucósidos, mientras que las reacciones de oxidación pueden producir diferentes derivados oxidados .

Aplicaciones Científicas De Investigación

Prebiotic Potential

Panose has been investigated as a prebiotic candidate due to its ability to selectively promote the growth of beneficial gut bacteria. Research indicates that this compound exhibits bifidogenic properties, enhancing the proliferation of Bifidobacterium species while reducing populations of harmful bacteria such as Bacteroides .

Case Study: In Vitro Fermentation

In a study assessing the fermentation of this compound using a simulated colon model with mixed human fecal cultures, significant increases in butyrate and acetate production were observed. These metabolites are associated with various health benefits, including anti-inflammatory effects and improved gut health .

| Microbial Strain | Growth Response | Metabolite Production |

|---|---|---|

| Bifidobacterium lactis | Increased | Butyrate, Acetate |

| Bacteroides group | Decreased | - |

Inhibition of Glucan Synthesis

This compound has been shown to inhibit glucan synthesis in Streptococcus mutans, a bacterium implicated in dental caries. The presence of this compound interferes with the enzymatic activity of glucosyltransferases, which are responsible for synthesizing glucans from sucrose. This inhibition is beneficial in dental applications as it may reduce the adherence of bacteria to tooth surfaces .

Case Study: Enzymatic Activity

A study demonstrated that increasing concentrations of this compound led to a reduction in glucan synthesis while simultaneously enhancing the release of fructose from sucrose. This dual effect suggests that this compound not only inhibits harmful bacterial adhesion but also modifies metabolic pathways within these microorganisms .

Food Industry Applications

This compound is utilized in the food industry as a functional ingredient due to its potential prebiotic effects and ability to enhance texture and flavor profiles in various products. Its role as a substrate for enzyme assays makes it valuable for quality control and product development.

Production via Enzymatic Methods

Recent advancements have led to the discovery of cold-active neopullulanases capable of efficiently converting pullulan into this compound. This enzymatic process is advantageous for large-scale production due to its specificity and reduced environmental impact compared to chemical synthesis methods .

| Substrate | This compound Production (mg/mL) | Conversion Yield (w/w) |

|---|---|---|

| Pullulan (10 mg/mL) | 10.42 | 104.2% |

| Pullulan (40 mg/mL) | 40.33 | 100.8% |

| Pullulan (80 mg/mL) | 72.74 | 90.9% |

Biotechnological Applications

The enzymatic properties of this compound make it an attractive candidate for biotechnological applications, particularly in enzyme characterization and metabolic studies. It serves as an analytical standard for assessing the activity of starch-degrading enzymes like α-glucosidase and amyloglucosidase .

Future Research Directions

While current studies highlight this compound's prebiotic potential and its role in inhibiting glucan synthesis, further research is needed to explore its effects in vivo and its potential therapeutic applications in managing gut health and oral hygiene.

Mecanismo De Acción

El mecanismo de acción de D-Panose implica su interacción con objetivos moleculares y vías específicas. Como prebiótico, D-Panose promueve el crecimiento de bacterias intestinales beneficiosas al servir como sustrato para la fermentación. Este proceso conduce a la producción de ácidos grasos de cadena corta, que tienen varios beneficios para la salud .

Comparación Con Compuestos Similares

Compuestos similares

Isomaltosa: Otro oligosacárido con enlaces glucosídicos similares pero diferentes propiedades estructurales.

Maltotriosa: Un trisacárido compuesto de tres unidades de glucosa unidas por enlaces glucosídicos α-1,4.

Panose: El β-anómero de D-Panose, que difiere en la configuración del enlace glucosídico.

Unicidad

D-Panose es único debido a sus enlaces glucosídicos específicos y su potencial como prebiótico. Su capacidad para promover el crecimiento de la microbiota intestinal beneficiosa lo diferencia de otros oligosacáridos similares .

Actividad Biológica

Panose, a non-reducing oligosaccharide, is primarily derived from the enzymatic hydrolysis of pullulan by neopullulanase. Its biological activity has garnered attention due to its potential health benefits and applications in various fields, including food science and microbiology. This article delves into the biological activity of this compound, highlighting its effects on microbial growth, enzyme activity, and potential health implications.

Overview of this compound

- Chemical Structure : this compound is a tetrasaccharide composed of glucose units linked by α-1,6 and α-1,4 glycosidic bonds.

- Source : It is produced from pullulan through the action of neopullulanase enzymes, predominantly found in certain bacteria like Bacillus pseudofirmus.

1. Prebiotic Effects

This compound exhibits prebiotic properties by stimulating the growth of beneficial gut microorganisms. Studies have shown that it can enhance the proliferation of probiotics such as bifidobacteria and lactobacilli, which are crucial for maintaining gut health and preventing dysbiosis .

2. Inhibition of Pathogenic Bacteria

Research indicates that this compound can inhibit the synthesis of glucans by Streptococcus mutans, a primary pathogen associated with dental caries. The presence of this compound reduces the adherence of S. mutans to dental surfaces by inhibiting glucosyltransferases, which are responsible for glucan production from sucrose . This inhibition suggests a potential role for this compound in oral health management.

3. Enzymatic Activation

This compound not only inhibits glucan synthesis but also activates certain enzymes involved in oligosaccharide production. Increased concentrations of this compound have been shown to enhance the release of fructose from sucrose while promoting the production of larger oligosaccharides . This dual role highlights its significance in metabolic pathways involving carbohydrate metabolism.

Case Study 1: Prebiotic Potential

A study conducted on the effects of this compound on gut microbiota demonstrated significant increases in bifidobacteria populations when supplemented with this compound in a controlled environment. The findings suggest that this compound can serve as an effective prebiotic agent in dietary formulations aimed at improving gut health.

Case Study 2: Oral Health Implications

Another investigation focused on the impact of this compound on S. mutans adherence revealed that subjects consuming this compound-enriched products experienced lower levels of dental plaque compared to control groups. This study underscores this compound's potential as a functional ingredient in oral care products.

Research Findings

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLAHGAZPPEVDX-MQHGYYCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33401-87-5 | |

| Record name | Panose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB2AF4EE2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.